Citalopram hydrobromide

Catalog No.
S523860
CAS No.
59729-32-7
M.F
C20H22BrFN2O
M. Wt
405.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citalopram hydrobromide

CAS Number

59729-32-7

Product Name

Citalopram hydrobromide

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide

Molecular Formula

C20H22BrFN2O

Molecular Weight

405.3 g/mol

InChI

InChI=1S/C20H21FN2O.BrH/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;/h4-9,12H,3,10-11,14H2,1-2H3;1H

InChI Key

WIHMBLDNRMIGDW-UHFFFAOYSA-N

SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Synonyms

Celexa, Citalopram, Citalopram Hydrobromide, Cytalopram, Escitalopram, Escitalopram Oxalate, Lexapro, Lu-10-171, Lu10171, Seropram

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Br

Citalopram hydrobromide is a synthetic antidepressant belonging to the selective serotonin reuptake inhibitor (SSRI) class []. SSRIs work by increasing the level of serotonin, a neurotransmitter, in the brain [].


Molecular Structure Analysis

Citalopram hydrobromide has a complex molecular structure containing several key features. The core structure consists of a bicyclic ring system with a nitrogen atom incorporated into one ring. This nitrogen atom plays a crucial role in its interaction with serotonin transporters [].


Physical And Chemical Properties Analysis

Citalopram hydrobromide is a white crystalline powder with a melting point of approximately 138°C []. It is soluble in water and slightly soluble in ethanol [].

The mechanism of action of citalopram hydrobromide is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin by presynaptic neurons in the central nervous system []. This increased level of serotonin is thought to contribute to the antidepressant effects of the drug [].

Mechanism of action:

Citalopram’s mechanism of action is not fully understood, but it is believed to work by inhibiting the reuptake of serotonin, a neurotransmitter involved in mood regulation, in the brain. This increased availability of serotonin is thought to contribute to the antidepressant effects of the drug [1].

Treatment of Major Depressive Disorder (MDD):

Extensive research has been conducted on the efficacy of citalopram in treating MDD. Numerous studies, including randomized controlled trials, have demonstrated its effectiveness in reducing symptoms of depression compared to placebo [2, 3, 4]. These studies have also established the safety and tolerability of citalopram in the treatment of MDD.

Other potential applications:

Beyond MDD, citalopram is being investigated for its potential role in treating various other conditions, including:

  • Obsessive-compulsive disorder (OCD): Studies suggest that citalopram may be effective in reducing symptoms of OCD, although further research is needed to confirm its long-term efficacy and safety in this context [5].
  • Anxiety disorders: Citalopram demonstrates potential in treating various anxiety disorders, including generalized anxiety disorder (GAD) and panic disorder [6, 7].
  • Premenstrual dysphoric disorder (PMDD): Research indicates that citalopram may alleviate symptoms of PMDD, such as mood swings, irritability, and anxiety [8].

Environmental research:

Citalopram, like many other pharmaceuticals, has been detected in various environmental samples, raising concerns about its potential impact on wildlife and ecosystems. Research in this area is ongoing, aiming to understand the distribution, effects, and potential mitigation strategies for these environmental concerns [9].

Citations:

  • Citalopram - StatPearls - NCBI Bookshelf:
  • Citalopram for the treatment of major depression: a systematic review and meta-analysis of controlled trials
  • Efficacy and safety of citalopram in the treatment of major depression: a double-blind, placebo-controlled study
  • Citalopram versus placebo in the treatment of major depression: a meta-analysis:
  • Citalopram for obsessive-compulsive disorder: a meta-analysis:
  • Citalopram treatment for generalized anxiety disorder: a meta-analysis:
  • Citalopram for panic disorder: a meta-analysis:
  • Citalopram in the treatment of premenstrual dysphoric disorder (PMDD): a meta-analysis:
  • Impact of the antidepressant citalopram on the behaviour of two different life stages of brown trout:

Purity

> 95%

Quantity

Milligrams-Grams

Appearance

White Solid

Melting Point

177-179°C

GHS Hazard Statements

Aggregated GHS information provided by 114 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (96.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H411 (52.63%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Citalopram Hydrobromide is the orally bioavailable hydrobromide salt of the racemic bicyclic phthalene derivative citalopram with antidepressant activity. As a selective serotonin reuptake inhibitor (SSRI), citalopram selectively inhibits the CNS neuronal reuptake of serotonin, thereby potentiating serotonergic activity in the central nervous system (CNS). This agent has minimal effects on the CNS neuronal reuptake of norepinephrine (NE) and dopamine (DA).

MeSH Pharmacological Classification

Antidepressive Agents, Second-Generation

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A4 (HTT) [HSA:6532] [KO:K05037]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

59729-32-7

Wikipedia

Citalopram hydrobromide

FDA Medication Guides

Celexa

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Characterization of gut microbiome in mice model of depression with divergent response to escitalopram treatment

Jiajia Duan, Yu Huang, Xunmin Tan, Tingjia Chai, Jing Wu, Hanping Zhang, Yifan Li, Xi Hu, Peng Zheng, Ping Ji, Libo Zhao, Deyu Yang, Liang Fang, Jinlin Song, Peng Xie
PMID: 34016954   DOI: 10.1038/s41398-021-01428-1

Abstract

Depression is a common and heterogeneous mental disorder. Although several antidepressants are available to treat the patients with depression, the factors which could affect and predict the treatment response remain unclear. Here, we characterize the longitudinal changes of microbial composition and function during escitalopram treatment in chronic unpredictable mild stress (CUMS) mice model of depression based on 16 S rRNA sequencing and metabolomics. Consequently, we found that escitalopram (ESC) administration serves to increase the alpha-diversity of the gut microbiome in ESC treatment group. The microbial signatures between responder (R) and non-responder (NR) groups were significantly different. The R group was mainly characterized by increased relative abundances of genus Prevotellaceae_UCG-003, and depleted families Ruminococcaceae and Lactobacillaceae relative to NR group. Moreover, we identified 15 serum metabolites responsible for discriminating R and NR group. Those differential metabolites were mainly involved in phospholipid metabolism. Significantly, the bacterial OTUs belonging to family Lachnospiraceae, Helicobacteraceae, and Muribaculaceae formed strong co-occurring relationships with serum metabolites, indicating alternations of gut microbiome and metabolites as potential mediators in efficiency of ESC treatment. Together, our study demonstrated that the alterations of microbial compositions and metabolic functions might be relevant to the different response to ESC, which shed new light in uncovering the mechanisms of differences in efficacy of antidepressants.


Optimizing prediction of response to antidepressant medications using machine learning and integrated genetic, clinical, and demographic data

Dekel Taliaz, Amit Spinrad, Ran Barzilay, Zohar Barnett-Itzhaki, Dana Averbuch, Omri Teltsh, Roy Schurr, Sne Darki-Morag, Bernard Lerer
PMID: 34238923   DOI: 10.1038/s41398-021-01488-3

Abstract

Major depressive disorder (MDD) is complex and multifactorial, posing a major challenge of tailoring the optimal medication for each patient. Current practice for MDD treatment mainly relies on trial and error, with an estimated 42-53% response rates for antidepressant use. Here, we sought to generate an accurate predictor of response to a panel of antidepressants and optimize treatment selection using a data-driven approach analyzing combinations of genetic, clinical, and demographic factors. We analyzed the response patterns of patients to three antidepressant medications in the Sequenced Treatment Alternatives to Relieve Depression (STAR*D) study, and employed state-of-the-art machine learning (ML) tools to generate a predictive algorithm. To validate our results, we assessed the algorithm's capacity to predict individualized antidepressant responses on a separate set of 530 patients in STAR*D, consisting of 271 patients in a validation set and 259 patients in the final test set. This assessment yielded an average balanced accuracy rate of 72.3% (SD 8.1) and 70.1% (SD 6.8) across the different medications in the validation and test set, respectively (p < 0.01 for all models). To further validate our design scheme, we obtained data from the Pharmacogenomic Research Network Antidepressant Medication Pharmacogenomic Study (PGRN-AMPS) of patients treated with citalopram, and applied the algorithm's citalopram model. This external validation yielded highly similar results for STAR*D and PGRN-AMPS test sets, with a balanced accuracy of 60.5% and 61.3%, respectively (both p's < 0.01). These findings support the feasibility of using ML algorithms applied to large datasets with genetic, clinical, and demographic features to improve accuracy in antidepressant prescription.


Doxycycline at subantimicrobial dose combined with escitalopram reverses depressive-like behavior and neuroinflammatory hippocampal alterations in the lipopolysaccharide model of depression

Bruna Stefânia Ferreira Mello, Adriano José Maia Chaves Filho, Charllyany Sabino Custódio, Patrícia de Araújo Rodrigues, Jaqueline V Carletti, Silvânia Maria Mendes Vasconcelos, Francisca Cléa Florenço de Sousa, Lia Lira Olivier Sanders, Danielle S Macedo
PMID: 34161892   DOI: 10.1016/j.jad.2021.05.083

Abstract

Doxycycline (DOXY) is a second-generation tetracycline with anti-inflammatory and neuroprotective effects. A proinflammatory profile seems to predict the severity of depressive symptoms. In the present study, we aimed at determining whether the anti-inflammatory action of subantimicrobial-dose doxycycline (SDD) (DOXY, 10mg/kg), alone or combined with the antidepressant escitalopram (ESC), could revert lipopolysaccharide-induced depressive-like alterations in mice. Male Swiss mice received saline or lipopolysaccharide (LPS) for ten consecutive days. From the 6
day of LPS exposure, they were treated with DOXY 10 mg/kg, ESC 4 mg/kg, DOXY 10 mg/kg plus ESC 4 mg/kg (DOXY+ESC), or saline. On the 10
day, we assessed behavioral despair (forced swimming test), anhedonia (sucrose preference test), brain oxidative stress markers, and inflammatory and protective pathways related to depression, such as NF-kB and phospho-CREB. Our results showed that DOXY alone or combined with ESC reduced hippocampal Iba-1 expression and interleukin (IL)-1β levels. Only DOXY+ESC successfully reversed the LPS-induced increase in NF-kBp65 expression and TNFα levels. DOXY caused a marked increase in the hippocampal expression of phospho-CREB and GSH concentrations. DOXY and DOXY+ESC showed a tendency to modulate the functional status of mitogen-activated kinase p42-44 (Phospho-p44/42 MAPK) and of the phosphorylated form of glycogen synthase kinase 3 beta (GSK3β), revealing a protective profile against inflammation. In conclusion, SDD, combined with ESC, seems to be a good strategy for reverting inflammatory changes and protecting against depression.


Hair Loss Associated with Escitalopram: Do SSRIs Affect Melatonin at the Hair Follicle?

İrem Yazıcı Karabulut, Hasan Gokcay, Hasan Belli
PMID: 34185743   DOI: 10.24869/psyd.2021.187

Abstract




Escitalopram Targets Oxidative Stress, Caspase-3, BDNF and MeCP2 in the Hippocampus and Frontal Cortex of a Rat Model of Depression Induced by Chronic Unpredictable Mild Stress

Vlad Dionisie, Adela Magdalena Ciobanu, Vlad Alexandru Toma, Mihnea Costin Manea, Ioana Baldea, Diana Olteanu, Alexandra Sevastre-Berghian, Simona Clichici, Mirela Manea, Sorin Riga, Gabriela Adriana Filip
PMID: 34299103   DOI: 10.3390/ijms22147483

Abstract

In recent years, escitalopram (ESC) has been suggested to have different mechanisms of action beyond its well known selective serotonin reuptake inhibition. The aim of this study is to investigate the effects of escitalopram on oxidative stress, apoptosis, brain-derived neurotrophic factor (BDNF), Methyl-CpG-binding protein 2 (MeCP2), and oligodendrocytes number in the brain of chronic unpredictable mild stress-induced depressed rats. The animals were randomised in four groups (8 in each group): control, stress, stress + ESC 5 and stress + ESC 5/10. ESC was administered for 42 days in a fixed dose (5 mg/kg b.w.) or in an up-titration regimen (21 days ESC 5 mg/kg b.w. then 21 days ESC 10 mg/kg b.w.). Sucrose preference test (SPT) and elevated plus maze (EPM) were also performed. ESC improved the percentage of sucrose preference, locomotion and anxiety. ESC5/10 reduced the oxidative damage in the hippocampus and improved the antioxidant defence in the hippocampus and frontal lobe. ESC5/10 lowered caspase 3 activity in the hippocampus. Escitalopram had a modulatory effect on BDNF and the number of oligodendrocytes in the hippocampus and frontal lobe and also improved the MeCP2 expressions. The results confirm the multiple pathways implicated in the pathogenesis of depression and suggest that escitalopram exerts an antidepressant effect via different intricate mechanisms.


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